2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
Description
The compound “2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide” is a fluorinated quinoline derivative featuring a 4-fluorobenzenesulfonyl group at position 3, a fluorine atom at position 6 of the quinoline core, and an acetamide moiety linked to a 4-methylphenyl substituent. This structure combines electron-withdrawing (fluorine, sulfonyl) and lipophilic (methylphenyl) groups, which are often associated with enhanced bioavailability and target binding in medicinal chemistry . While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with known pharmacophores for enzyme inhibition and antimicrobial activity, as seen in related quinoline-sulfonamide hybrids .
Properties
IUPAC Name |
2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O4S/c1-15-2-7-18(8-3-15)27-23(29)14-28-13-22(24(30)20-12-17(26)6-11-21(20)28)33(31,32)19-9-4-16(25)5-10-19/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDPZFFISFJSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with appropriate quinoline derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound’s fluorine atoms and sulfonyl group play crucial roles in its binding affinity and reactivity. It can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine : The target compound’s 6-fluoro substituent likely reduces metabolic degradation compared to 7-chloro analogues, as fluorine is less susceptible to oxidative cleavage .
- Sulfonyl Group Positioning : The 4-fluorobenzenesulfonyl group in the target compound may improve π-π stacking interactions compared to methylsulfonyl groups in simpler acetamides .
- Acetamide Linkage : The 4-methylphenyl acetamide substituent balances lipophilicity and solubility better than nitro-substituted phenyl groups, which are highly polar but prone to reduction .
Crystallographic and Computational Insights
Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation . For example:
- The target compound’s crystal packing may involve C–H···O hydrogen bonds between the sulfonyl oxygen and methylphenyl hydrogen, similar to intermolecular interactions observed in N-(4-chloro-2-nitrophenyl)acetamide .
Biological Activity
2-[6-Fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, characterized by the presence of fluorine atoms and a sulfonamide group, enhances its pharmacological profile.
The molecular formula of the compound is , with a molecular weight of approximately 393.45 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.45 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The mechanism of action for 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific biological targets. The compound's fluorine atoms and sulfonyl group are crucial for its binding affinity and reactivity. It can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Antimicrobial Activity : Its structural components may interfere with microbial cell functions.
- Anti-inflammatory Effects : Potential modulation of inflammatory mediators.
Biological Activity
Research indicates that quinoline derivatives possess a range of biological activities. The specific activities of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide include:
- Antimicrobial Properties : Exhibits effectiveness against various bacterial strains.
- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Potentially protects neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives similar to this compound:
Study on Anticancer Activity
A study investigated the anticancer effects of related quinoline compounds, revealing that they induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that compounds like 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide may share similar mechanisms.
Antimicrobial Testing
In vitro tests showed that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The sulfonamide group is believed to enhance this activity by disrupting bacterial metabolic processes.
Neuroprotective Study
Research on neuroprotective effects indicated that quinoline derivatives could mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a Friedländer reaction to construct the quinoline core, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride and acetylation with N-(4-methylphenyl)acetamide. Key steps:
- Quinoline Core Formation : Use 6-fluoro-4-oxo-1,4-dihydroquinoline precursors under acidic conditions (e.g., H₂SO₄ or PPA) at 80–100°C .
- Sulfonylation : React with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with pyridine as a base (yield: ~65–75%) .
- Acetylation : Employ acetic anhydride and 4-methylaniline in THF with catalytic DMAP (4-dimethylaminopyridine) at 0–5°C to avoid side reactions .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Final purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies fluorophenyl (δ 7.2–7.8 ppm), sulfonyl (δ 3.1–3.3 ppm), and acetamide (δ 2.1–2.3 ppm) groups. ¹⁹F NMR detects fluorine environments (δ -110 to -115 ppm for aromatic F) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 485.12 g/mol) .
- X-ray Crystallography : For absolute configuration, use SHELX-97 for structure refinement. Crystallize from ethanol/diethyl ether (ORTEP-3 GUI aids visualization) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) due to quinoline sulfonamide’s known inhibitory activity .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based kinase assays (ATP concentration: 10 µM) with staurosporine as a positive control .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assay (48–72 hr exposure, IC₅₀ calculation) .
- Controls : Include structurally similar analogues (e.g., 4-fluorophenyl variants) to assess substituent effects .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfonylation and acetylation in this compound’s synthesis?
- Methodological Answer :
- Sulfonylation : The 3-position of the quinoline core is activated via resonance stabilization, favoring electrophilic attack by 4-fluorobenzenesulfonyl chloride. DFT calculations (Gaussian 16, B3LYP/6-31G*) can model charge distribution .
- Acetylation : Steric hindrance from the 6-fluoro group directs the acetamide to the N-1 position. Kinetic studies (variable-temperature NMR) reveal faster reaction rates at lower temperatures (0–5°C) .
Q. How can contradictory reports on synthetic yields (65–75% vs. 40–50%) be resolved?
- Methodological Answer :
- Variable Analysis :
- Catalyst Purity : Impurities in DMAP reduce acetylation efficiency. Use freshly distilled DMAP and anhydrous solvents .
- Oxygen Sensitivity : Sulfonylation intermediates may oxidize. Conduct reactions under nitrogen atmosphere .
- DoE (Design of Experiments) : Apply a factorial design to optimize temperature, solvent (THF vs. DMF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions .
Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) at the 4-methylphenyl moiety to enhance solubility. LogP reduction is monitored via shake-flask method .
- Metabolic Stability : Test hepatic microsome stability (human/rat) with LC-MS/MS to identify metabolic hotspots (e.g., sulfonyl cleavage). Introduce fluorination or methyl groups to block CYP450-mediated oxidation .
Q. How does this compound compare to its structural analogues in terms of biological activity and selectivity?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Table :
| Compound Modification | Target (IC₅₀, nM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| Parent Compound | EGFR: 85 ± 5 | 8.2 |
| 4-Methyl → 4-Ethylphenyl | EGFR: 120 ± 10 | 5.1 |
| 6-Fluoro → 6-Chloro | VEGFR: 45 ± 3 | 12.4 |
| Sulfonyl → Carbonyl | Inactive | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
